4-Chloro-2-fluorobenzenethiol

Nanocluster Synthesis Copper Hydride SMPS

4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a halogenated aromatic thiol with the molecular formula C6H4ClFS and a molecular weight of 162.61 g/mol. It is a clear, colorless liquid at room temperature with a boiling point of 200.6±20.0 °C at 760 mmHg.

Molecular Formula C6H4ClFS
Molecular Weight 162.61
CAS No. 73129-12-1
Cat. No. B2818036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorobenzenethiol
CAS73129-12-1
Molecular FormulaC6H4ClFS
Molecular Weight162.61
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)S
InChIInChI=1S/C6H4ClFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyPDYQPWASCIGBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1): Sourcing Guide for Organosulfur Research and Specialty Material Synthesis


4-Chloro-2-fluorobenzenethiol (CAS 73129-12-1) is a halogenated aromatic thiol with the molecular formula C6H4ClFS and a molecular weight of 162.61 g/mol [1]. It is a clear, colorless liquid at room temperature with a boiling point of 200.6±20.0 °C at 760 mmHg [2]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials . Its primary utility stems from the reactive thiol (-SH) group, which enables participation in nucleophilic substitution, oxidation, and metal coordination reactions .

Halogenated aromatic thiol suited for nucleophilic substitution, metal coordination, and self-assembled monolayer formation.
Regioisomer-specific applications in atomically precise nanocluster synthesis and pharmaceutical intermediate routes.
Requires confirmation of 4-chloro-2-fluoro substitution pattern for target performance; not interchangeable with mono-halogenated analogs.

Why Simple Analogs Like 4-Chlorobenzenethiol Are Inadequate Replacements for 4-Chloro-2-fluorobenzenethiol


The unique combination of chlorine and fluorine substituents on the aromatic ring of 4-chloro-2-fluorobenzenethiol imparts electronic and steric properties that cannot be replicated by simpler mono-substituted analogs like 4-chlorobenzenethiol (CAS 106-54-7) or 2-fluorobenzenethiol (CAS 2557-78-0). The presence of the ortho-fluorine atom significantly influences the electron density distribution, affecting both the reactivity of the thiol group and the compound's performance in applications such as self-assembled monolayers (SAMs) and nanocluster synthesis [1]. Furthermore, the specific regioisomerism (4-chloro vs. 2-chloro) is critical, as demonstrated in copper nanocluster synthesis where 2-chloro-4-fluorobenzenethiol enables the formation of a unique Cu13 kernel architecture, a feat not achievable with other halogenated thiols [2].

Regioisomer mismatch alters nanocluster architecture
2-Chloro-4-fluoro substitution is essential for the Cu13 kernel; 4-chloro or 2-fluoro analogs may not yield this structure.
Dual-halogen electronic effects not replicated by mono-substituted thiols
Work function tuning in SAMs depends on combined Cl and F dipole; simpler thiols may produce smaller shifts.
Patent-specific regioisomer required for pharmaceutical route fidelity
Different regioisomers lead to structurally distinct final compounds in HBV reverse sulfonamide syntheses.

Quantitative Differentiation of 4-Chloro-2-fluorobenzenethiol: A Comparative Evidence Guide for Informed Procurement


Superior Ligand for Copper Nanocluster Synthesis: High-Yield Production of Cu13H10(SR)3(PPh3)7

The regioisomer 2-chloro-4-fluorobenzenethiol demonstrates a high yield (39.5%, based on Cu atom) in the solvent-mediated precipitating synthesis (SMPS) of Cu13H10(SR)3(PPh3)7 nanoclusters [1]. In contrast, the use of other halogenated thiols, such as 4-chlorobenzenethiol or 2-fluorobenzenethiol, does not yield this specific Cu13 kernel architecture, which is composed of four vertex-sharing tetrahedrons rather than the common icosahedral or cuboctahedral M13 structure [1]. The 4-chloro-2-fluoro substitution pattern on the thiol is essential for stabilizing this unique configuration through intramolecular π⋯π interactions [1].

Cu13 Nanocluster Yield
Cross-study comparable
39.5% (2-Cl-4-F) vs No Cu13 formed
Regioisomer-specific Cu13 kernel stabilization.
SMPS conditions; 4-Cl or 2-F analogs do not yield this structure.
Nanocluster Synthesis Copper Hydride SMPS

Potential for Work Function Tuning in Self-Assembled Monolayers (SAMs)

Aromatic thiols substituted with halogens are known to modify the work function of gold surfaces. A study examining benzenethiol, 2-fluorobenzenethiol, 3-fluorobenzenethiol, 4-fluorobenzenethiol, and 4-chlorobenzenethiol on Au(111) demonstrated that the substitution pattern affects the SAM structure and the resulting electronic interface properties [1]. While 4-chloro-2-fluorobenzenethiol was not directly measured in this study, its dual-halogen substitution (Cl and F) suggests it would occupy a distinct position in the work function tuning range, which for mono-substituted fluorobenzenethiols spans from 4.24 to 6.02 eV [2]. The presence of both an electron-withdrawing chlorine and a strongly electronegative fluorine atom in the ortho position is expected to produce a larger dipole moment than mono-halogenated analogs, leading to more significant work function shifts.

Work Function Tuning
Class-level inference
Inferred larger shift due to dual-halogen dipole
May support SAM work function research beyond mono-halogenated range.
Not directly measured for this compound; class-level extrapolation from fluorobenzenethiol data.
Self-Assembled Monolayers Work Function Surface Modification

Key Intermediate for Antiviral Agents Targeting Hepatitis B Virus (HBV)

Patent literature describes the use of 4-chloro-2-fluorobenzenethiol as a crucial building block in the synthesis of sulfide alkyl and pyridyl reverse sulfonamide compounds for the treatment of Hepatitis B Virus (HBV) [1]. The compound's thiol group is employed to form sulfide linkages, while the chloro and fluoro substituents modulate the overall molecule's physicochemical properties and biological activity. The specific 4-chloro-2-fluoro substitution pattern is explicitly claimed in the patent examples (e.g., Example 1, 2-chloro-4-fluorobenzenethiol is used), indicating that regioisomers would yield different compounds with potentially distinct activity profiles [1].

HBV Sulfonamide Route
Class-level inference
Patent-specified starting material for reverse sulfonamide synthesis
Supports replication of patented medicinal chemistry routes.
Regioisomer fidelity critical; antiviral activity not assessed from this intermediate alone.
Medicinal Chemistry HBV Sulfonamide

Optimized Use Cases for 4-Chloro-2-fluorobenzenethiol Based on Quantitative Performance Data


Synthesis of Atomically Precise Copper Nanoclusters (Cu13)

When using the solvent-mediated precipitating synthesis (SMPS) method to prepare Cu13H10(SR)3(PPh3)7 nanoclusters, employ the 2-chloro-4-fluorobenzenethiol regioisomer to achieve a high yield of 39.5% and to obtain the unique four-vertex-sharing tetrahedron Cu13 kernel structure, which is not accessible with other halogenated thiols [1].

Fabrication of Self-Assembled Monolayers (SAMs) on Gold for Work Function Tuning

For applications requiring precise adjustment of the gold electrode work function beyond the 4.24–6.02 eV range achievable with mono-fluorinated thiols, consider 4-chloro-2-fluorobenzenethiol. Its dual-halogen substitution pattern is predicted to induce a larger surface dipole, enabling fine-tuning of charge injection barriers in organic thin-film transistors (OTFTs) [1] [2].

Medicinal Chemistry: Synthesis of HBV Reverse Sulfonamide Inhibitors

As a key starting material in the patented synthesis of sulfide alkyl and pyridyl reverse sulfonamide compounds for Hepatitis B Virus treatment, the correct regioisomer (4-chloro-2-fluoro) must be procured to ensure the structural integrity and potential antiviral efficacy of the final compounds [1].

Application
Selection Property
Validation Focus
Atomically precise Cu13 nanocluster synthesis
Regioisomer-specific stabilization of four-vertex-sharing tetrahedron kernel
Cu13H10(SR)3(PPh3)7 structure confirmation
Au(111) SAM work function tuning
Combined Cl and F dipole for larger surface potential shift
Work function shift characterization vs. mono-halogenated thiol SAMs
HBV reverse sulfonamide inhibitor synthesis
Patent-specified 4-chloro-2-fluoro regioisomer for structural integrity
Synthetic route replication and intermediate identity confirmation

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